

4,5-Dimethylthiazol-2-amine hydrochloride as a scaffold in medicinal chemistry

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Compound of Interest

Compound Name: 4,5-Dimethylthiazol-2-amine hydrochloride

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An In-depth Technical Guide to **4,5-Dimethylthiazol-2-amine Hydrochloride** as a Scaffold in Medicinal Chemistry

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.^{[1][2][3][4]} Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.^{[2][5]} Thiazole derivatives are known to engage with a wide variety of biological targets through diverse interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.^{[1][3][6][7]}

Within this important class of compounds, the **4,5-dimethylthiazol-2-amine hydrochloride** scaffold has emerged as a particularly valuable starting point for drug discovery. The 2-amino group provides a convenient synthetic handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).^[6] The dimethyl substitution on the thiazole ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the 4,5-dimethylthiazol-2-amine core, detailing its application in developing potent bioactive molecules, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

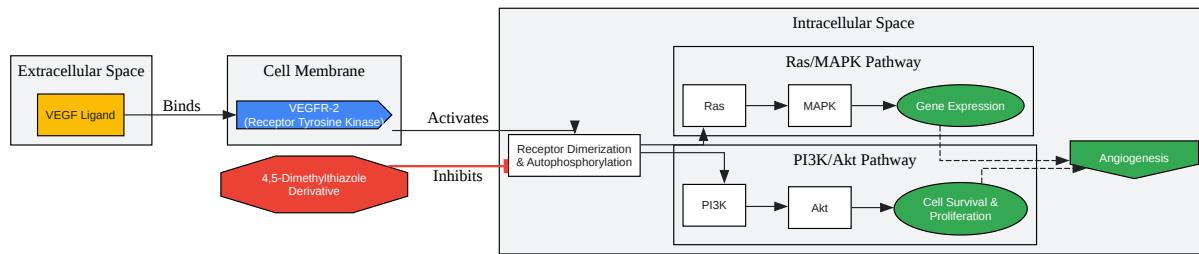
Biological Activities and Therapeutic Applications

Derivatives of the 4,5-dimethylthiazol-2-amine scaffold have been investigated for a range of therapeutic applications, with the most significant efforts focused on oncology, infectious diseases, and inflammation.

Anticancer Activity

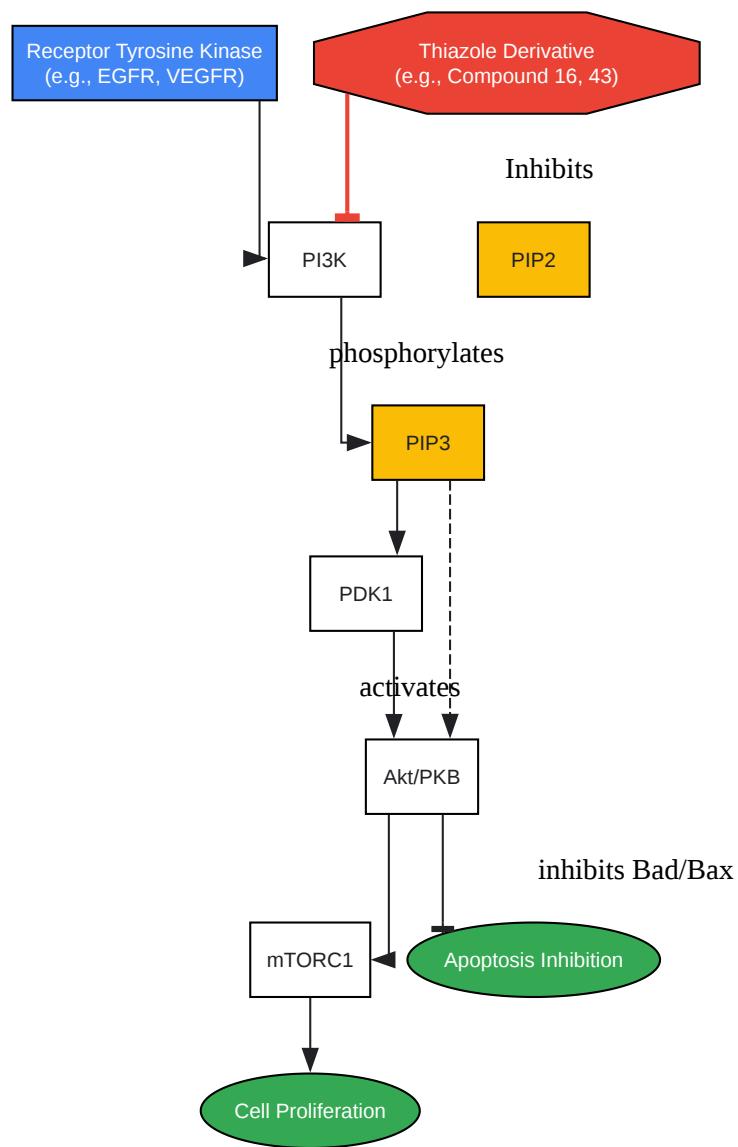
The thiazole scaffold is a component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.^[8] Derivatives of 4,5-dimethylthiazol-2-amine have shown considerable promise as anticancer agents by targeting key pathways involved in tumor progression and survival.^{[5][9]}

1. Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.^[5]
- VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.^[9] By blocking the ATP-binding site of VEGFR-2, thiazole derivatives can inhibit downstream signaling, leading to reduced tumor vascularization.^[9]
- PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain 5-phenylthiazol-2-amine derivatives have been shown to exert their antitumor effects by effectively inhibiting this pathway, leading to cancer cell apoptosis and cell cycle arrest.^[10]
- Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to the development of various cancers.^[8] 2-aminothiazole derivatives have been identified as promising inhibitors of Aurora kinases A and B.^[8]



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Caption: Inhibition of the VEGFR-2 signaling pathway by 4,5-dimethylthiazole derivatives.



[Click to download full resolution via product page](#)**Caption:** Inhibition of the PI3K/AKT signaling pathway by thiazole-based compounds.

2. Cytotoxicity Data: Derivatives of the aminothiazole scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC_{50}), representing the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Target Cell Line | IC_{50} (μM) | Mechanism/Target | Reference |
|---|--------------------------------|-----------------------|----------------------------|-----------|
| 2-Hydrazinyl-thiazol-4(5H)-one | VEGFR-2 (Enzymatic Assay) | 0.15 | VEGFR-2 Kinase | [9] |
| 4-Phenylthiazole Derivative (5b) | HT29 (Colon Cancer) | 2.01 | Antiproliferative | [11] |
| 4-Phenylthiazole Derivative (5b) | A549 (Lung Cancer) | 4.31 | Antiproliferative | [11] |
| 4-Phenylthiazole Derivative (5b) | HeLa (Cervical Cancer) | 3.52 | Antiproliferative | [11] |
| 5-Phenylthiazol-2-amine (Cpd 16) | H446 (Lung Cancer) | Not specified | PI4KIII β / PI3K/AKT | [10] |
| 4-Methylthiazole-2-amine (6h) | K562 (Leukemia) | 1.5 - 50 | Cytotoxic | [12] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | CK2 (Enzymatic Assay) | 1.9 | CK2 Kinase | [13] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | GSK3 β (Enzymatic Assay) | 0.67 | GSK3 β Kinase | [13] |

Antimicrobial and Antifungal Activity

The thiazole nucleus is a key component of some antibiotics, and its derivatives have been extensively explored for novel antimicrobial agents.[\[3\]](#)[\[4\]](#) They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungi.[\[14\]](#)

| Compound Class | Target Organism | MIC (µM) | MBC/MFC (µM) | Reference |
|---|-----------------|--------------|---------------|----------------------|
| 5-Benzyliden-2-(5-methylthiazol-2-ylmino)thiazolidin-4-one (Cpd 7) | S. aureus | 43.3 - 86.7 | 86.7 - 173.4 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylmino)thiazolidin-4-one (Cpd 12) | MRSA | 67.5 - 135.1 | 135.1 - 270.2 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylmino)thiazolidin-4-one (Cpd 10) | C. albicans | 59.6 - 119.2 | 119.2 - 238.4 | [14] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Antiviral Activity

The development of new, safe, and efficient antiviral drugs is a critical global health priority.[\[15\]](#) Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[\[15\]](#) The mechanism of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.[\[16\]](#)[\[17\]](#)

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for drug discovery and development. Below are protocols for key assays frequently used to evaluate compounds derived from the 4,5-dimethylthiazol-2-amine scaffold.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][18][19] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]

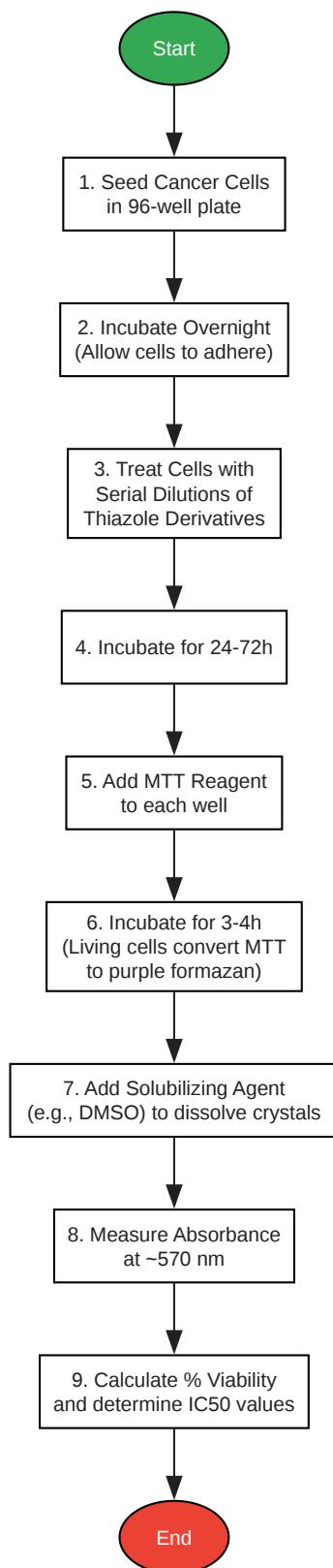
Materials:

- Human cancer cell lines (e.g., A549, HT29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete medium. Incubate overnight (37°C , 5% CO_2) to allow for cell adherence.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-72 hours.
- MTT Addition: After incubation, remove the medium containing the compound. Add 100 μ L of fresh medium and 10 μ L of MTT solution (5 mg/mL) to each well.
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Carefully remove the medium and MTT solution. Add 100 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[21]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

[Click to download full resolution via product page](#)**Caption:** Standard experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, CK2).[13][18]

Materials:

- Purified recombinant human kinase and its specific substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, which measures ADP production)
- 384-well microplates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
- Reaction Setup: Add the kinase, its specific substrate, and the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
- Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
- Kinase Reaction: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For ADP-Glo™, this involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the generated ADP to ATP and measure the new ATP via a luciferase reaction.
- Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive (DMSO) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The **4,5-dimethylthiazol-2-amine hydrochloride** scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.^[9] Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and reduced side effects.^{[9][10]}

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